Hydroabietylalcohol

Vue d'ensemble

Description

Hydroabietylalcohol: is a colorless, tacky, balsamic resin known for its solubility in common organic solvents and compatibility with resins, film-formers, and oils. It is primarily used as a resinous plasticizer and tackifier in various industrial applications, including plastics, lacquers, inks, and adhesives .

Applications De Recherche Scientifique

Hydroabietylalcohol has a wide range of applications in scientific research and industry:

Chemistry: Used as a plasticizer and tackifier in the production of polymers and resins.

Biology: Employed in the formulation of adhesives and coatings for biological samples.

Medicine: Utilized in the development of drug delivery systems and medical adhesives.

Industry: Applied in the manufacture of inks, lacquers, and sealants.

Mécanisme D'action

Safety and Hazards

Abitol may cause some amount of dizziness, so it is advised not to drive or do anything that needs attention . It may also cause a headache in some cases . Before taking it, individuals should inform their doctor if they have any problems with their liver or kidneys or with their heart . Drinking alcohol is not recommended as it can cause excessive drowsiness with this medicine . The safety data sheet for Hydroabietyl Alcohol, a component of Abitol, indicates that it may cause an allergic skin reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hydroabietylalcohol is derived from rosin acids that have been hydrogenated to reduce unsaturation. The hydrogenation process involves treating rosin acids with hydrogen gas in the presence of a catalyst, typically palladium or nickel, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating gum rosin, which is a natural resin obtained from pine trees. The hydrogenation process is carried out in large reactors where the rosin is dissolved in a suitable solvent, and hydrogen gas is bubbled through the solution in the presence of a catalyst. The resulting product is then purified and concentrated to obtain this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Hydroabietylalcohol undergoes various chemical reactions typical of primary alcohols. These include:

Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.

Reduction: It can be reduced to form hydrocarbons.

Substitution: this compound can undergo nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Hydrocarbons.

Substitution: Esters, ethers.

Comparaison Avec Des Composés Similaires

Hydrogenated Rosin: Similar in structure and properties but may have different levels of hydrogenation.

Glycerol Esters: Used as plasticizers and tackifiers but differ in chemical structure.

Polyvinyl Alcohol: Another primary alcohol used in similar applications but with different chemical properties.

Uniqueness: Hydroabietylalcohol’s unique combination of high molecular weight, primary alcohol functionality, and hydrogenation makes it particularly effective as a plasticizer and tackifier. Its compatibility with a wide range of resins and solvents sets it apart from other similar compounds .

Propriétés

IUPAC Name |

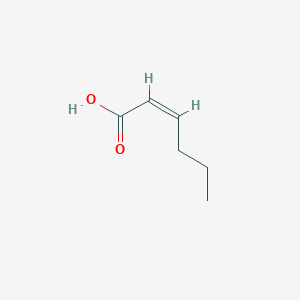

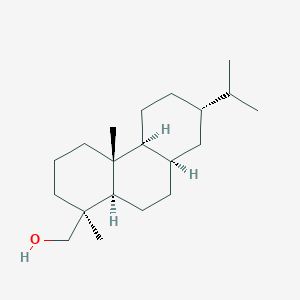

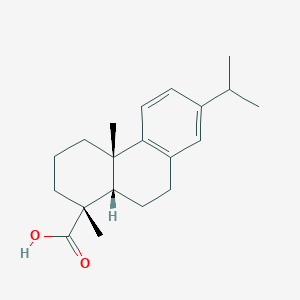

[(1S,4aR,4bS,7S,8aR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3/t15-,16+,17-,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAYQFWFCOOCIC-GNVSMLMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-89-7 | |

| Record name | Hydroabietyl alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Hydroxyethyl)thio]-1,2-propanediol](/img/structure/B74293.png)

![2-[3-(Trifluoromethyl)phenyl]oxirane](/img/structure/B74297.png)

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone](/img/structure/B74308.png)